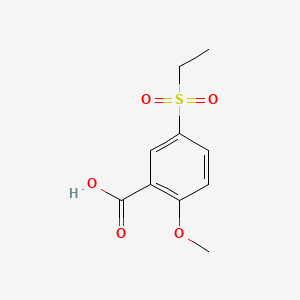

5-(Ethylsulfonyl)-2-methoxybenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-ethylsulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFYWQQYIJTQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964063 | |

| Record name | 5-(Ethanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-63-5 | |

| Record name | 5-(Ethylsulfonyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4840-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulphonyl)-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Ethanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ethylsulphonyl)-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Ethylsulfonyl)-2-methoxybenzoic acid CAS number

An In-depth Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 4840-63-5), a pivotal intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical identity, a proposed robust synthesis protocol, in-depth characterization through modern analytical techniques, and its significant role in the development of benzamide-class pharmaceuticals, notably the atypical antipsychotic, Sultopride. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the handling and application of this key chemical entity.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of pharmaceutical synthesis, the efficiency, purity, and scalability of intermediate production are paramount. This compound is a prime example of a non-commercialized, yet strategically vital, building block. Its molecular architecture, featuring a benzoic acid core functionalized with both a methoxy and an ethylsulfonyl group, makes it an ideal precursor for the construction of complex molecules. The presence of the ethylsulfonyl group, in particular, is critical for modulating the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API), influencing factors such as solubility and receptor binding affinity.[1]

While its direct biological activity is not extensively documented, its role as a key intermediate in the synthesis of the atypical antipsychotic drug Sultopride underscores its importance.[2][3] Sultopride functions as a selective dopamine D2 and D3 receptor antagonist, and its therapeutic efficacy is intrinsically linked to the precise molecular framework provided by its precursors.[2][4] This guide, therefore, aims to equip researchers with the necessary technical knowledge to synthesize, characterize, and strategically utilize this compound.

Chemical Identity and Physicochemical Properties

A foundational aspect of working with any chemical compound is a thorough understanding of its identity and physical characteristics.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 4840-63-5 | [5] |

| Molecular Formula | C₁₀H₁₂O₅S | [6] |

| Molecular Weight | 244.26 g/mol | [6] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Methoxy-5-(ethylsulfonyl)benzoic acid, 5-(Ethylsulfonyl)-o-anisic acid | [6] |

| Predicted Melting Point | 124.0 - 125.5 °C | |

| Predicted Boiling Point | 470.7 ± 45.0 °C at 760 mmHg | |

| Predicted Density | 1.325 ± 0.06 g/cm³ |

Proposed Synthesis Protocol

While direct synthesis routes for this compound are not prevalent in literature, a robust and logical two-step pathway can be designed based on established methodologies for analogous compounds, such as 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[7][8] This proposed synthesis starts from the corresponding methyl ester, methyl 5-(ethylsulfonyl)-2-methoxybenzoate, which can be synthesized or procured. The key transformations are the oxidation of a thioether precursor followed by ester hydrolysis.

Caption: Proposed two-step synthesis workflow.

Step 1: Oxidation of Methyl 5-(ethylthio)-2-methoxybenzoate

Causality: The ethylthio (-S-Et) group is oxidized to the corresponding ethylsulfonyl (-SO₂-Et) group. Hydrogen peroxide is a common and effective oxidizing agent for this transformation. The reaction is often catalyzed by a tungstate salt, which forms a peroxotungstate species in the presence of H₂O₂, a more potent oxidant.[7][8]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 5-(ethylthio)-2-methoxybenzoate (1 equivalent) in a suitable solvent such as isopropanol.

-

Add a catalytic amount of sodium tungstate (e.g., 0.01-0.05 equivalents).

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) dropwise to the stirred solution, maintaining the temperature between 40-45 °C.

-

After the addition is complete, continue stirring at 40-45 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to 5-10 °C.

-

To quench any remaining peroxide, slowly add a 5% aqueous solution of sodium thiosulfate and stir for 60 minutes.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 5-(ethylsulfonyl)-2-methoxybenzoate.[1]

Step 2: Hydrolysis of Methyl 5-(ethylsulfonyl)-2-methoxybenzoate

Causality: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). The use of a strong base like sodium hydroxide ensures the irreversible formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product.[8][9]

Protocol:

-

Dissolve the crude methyl 5-(ethylsulfonyl)-2-methoxybenzoate from Step 1 in a mixture of water and a co-solvent like ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the mixture.

-

Heat the reaction mixture to 60-65 °C and stir for 2-3 hours, monitoring for the disappearance of the starting ester by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to a pH of 2-3 by the dropwise addition of dilute hydrochloric acid. This will cause the carboxylic acid product to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | ~ 12-13 | Singlet (broad) | 1H | -COOH |

| Aromatic H | ~ 8.2 | Doublet | 1H | H ortho to -COOH & meta to -SO₂Et |

| Aromatic H | ~ 8.0 | Doublet of doublets | 1H | H meta to -COOH & ortho to -SO₂Et |

| Aromatic H | ~ 7.2 | Doublet | 1H | H meta to -COOH & meta to -SO₂Et |

| Methoxy H | ~ 3.9 | Singlet | 3H | -OCH₃ |

| Sulfonyl CH₂ | ~ 3.2 | Quartet | 2H | -SO₂CH₂CH₃ |

| Ethyl CH₃ | ~ 1.2 | Triplet | 3H | -SO₂CH₂CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~ 168 | -COOH |

| Aromatic C | ~ 160 | C-OCH₃ |

| Aromatic C | ~ 138 | C-SO₂Et |

| Aromatic C | ~ 133 | C-H (para to -OCH₃) |

| Aromatic C | ~ 125 | C-H (ortho to -SO₂Et) |

| Aromatic C | ~ 123 | C-COOH |

| Aromatic C | ~ 113 | C-H (ortho to -OCH₃) |

| Methoxy C | ~ 56 | -OCH₃ |

| Sulfonyl CH₂ | ~ 52 | -SO₂CH₂CH₃ |

| Ethyl CH₃ | ~ 7 | -SO₂CH₂CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a vibrational fingerprint of the molecule's functional groups.[13][14][15]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~ 3080 | C-H stretch | Aromatic |

| ~ 2980 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1710 - 1680 (strong) | C=O stretch | Carboxylic Acid (-COOH) |

| ~ 1600, 1470 | C=C stretch | Aromatic Ring |

| 1320 - 1280 (strong) | S=O stretch (asymmetric) | Sulfonyl (-SO₂-) |

| 1160 - 1120 (strong) | S=O stretch (symmetric) | Sulfonyl (-SO₂-) |

| ~ 1250 | C-O stretch | Aryl Ether |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.[16][17][18]

| m/z | Proposed Fragment | Notes |

| 244 | [M]⁺ | Molecular Ion |

| 227 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 199 | [M - COOH]⁺ | Loss of carboxyl group |

| 165 | [M - SO₂Et]⁺ | Loss of ethylsulfonyl radical |

| 105 | [C₇H₅O]⁺ | Common fragment from benzoic acid derivatives |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Application as a Key Pharmaceutical Intermediate: The Synthesis of Sultopride

The primary significance of this compound lies in its role as a direct precursor to the atypical antipsychotic drug, Sultopride.[2] The synthesis involves the amidation of the carboxylic acid group with (1-ethylpyrrolidin-2-yl)methanamine.

Caption: Synthesis of Sultopride from the title compound.

Pharmacological Context of Sultopride: Sultopride is a selective antagonist of dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia.[4][19] By blocking these receptors in the mesolimbic and mesocortical pathways of the brain, Sultopride helps to alleviate both the positive (e.g., hallucinations, delusions) and negative (e.g., apathy, social withdrawal) symptoms of the disorder.[4][20] The ethylsulfonyl group at the 5-position of the benzamide core is a critical pharmacophoric element that contributes to its receptor binding profile and overall therapeutic effect.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person into fresh air.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound stands as a testament to the critical role of specialized intermediates in modern drug development. While not an end-product itself, its precise chemical architecture is indispensable for the synthesis of vital medications like Sultopride. This guide has provided a comprehensive technical framework, from a proposed, logically derived synthesis to detailed analytical characterization and application context. By understanding the causality behind the synthetic steps and the expected analytical signatures, researchers are better equipped to produce, validate, and utilize this important compound, thereby facilitating the advancement of pharmaceutical research and development.

References

- 1. CAS 62140-67-4: Methyl 5-(ethylsulfonyl)-2-methoxybenzoate [cymitquimica.com]

- 2. Sultopride - Wikipedia [en.wikipedia.org]

- 3. Sultopride [medbox.iiab.me]

- 4. sultopride | Dosing & Uses | medtigo [medtigo.com]

- 5. Amino 5 ethylsulfonyl 2 methoxybenzoic acid Manufacturer,Supplier,Exporter [vaikunthchemicals.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]

- 11. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pharmacy180.com [pharmacy180.com]

- 17. geo.fu-berlin.de [geo.fu-berlin.de]

- 18. whitman.edu [whitman.edu]

- 19. [Comparative study of the pharmacological properties of sultopride sulpiride and other antipsychotic drugs: influence of sultopride, sulpiride and other antipsychotic drugs on spontaneous locomotor activity and changes in locomotor activity induced by apomorphine and clonidine in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulpiride - Wikipedia [en.wikipedia.org]

A Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: Structure, Properties, and Synthetic Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Ethylsulfonyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical manufacturing. Characterized by a benzoic acid core functionalized with ortho-methoxy and para-ethylsulfonyl groups, this compound serves as a critical intermediate and structural motif in the synthesis of various pharmacologically active agents. Its molecular architecture provides a versatile scaffold for developing drugs targeting the central nervous system and for creating potent enzyme inhibitors used in oncology. This guide offers an in-depth analysis of its molecular structure, core physicochemical properties, and the strategic logic behind its synthesis and application in modern drug development, providing researchers with the foundational knowledge required to leverage this molecule in their work.

Core Physicochemical and Structural Properties

The identity and behavior of this compound are defined by its specific chemical and physical characteristics. These properties are essential for its handling, reaction planning, and integration into synthetic workflows.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methoxy-5-(ethylsulfonyl)benzoic acid, 5-(Ethylsulfonyl)-o-anisic acid | [1][2] |

| CAS Number | 4840-63-5 | [1][2][3][4] |

| Molecular Formula | C10H12O5S | [1][5] |

| Molecular Weight | 244.26 g/mol | [2][5] |

| Melting Point | 124.0 - 125.5 °C | [1][2] |

| Boiling Point | 470.7 ± 45.0 °C (Predicted) | [2] |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.43 ± 0.10 (Predicted) | [2] |

| Canonical SMILES | O=C(O)C1=CC(=CC=C1OC)S(=O)(=O)CC | [1] |

| InChI | InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [2][5] |

Molecular Structure Analysis

The structure of this compound is composed of a benzene ring with three key substituents that dictate its chemical reactivity and utility.

-

Benzoic Acid Group (-COOH): This primary functional group confers acidity to the molecule (predicted pKa ≈ 3.43) and serves as a handle for further chemical modifications, such as esterification or amide bond formation.[2]

-

Methoxy Group (-OCH3): Located at the ortho-position relative to the carboxylic acid, this electron-donating group influences the electronic properties of the aromatic ring and can sterically hinder certain reactions at the carboxylic acid.

-

Ethylsulfonyl Group (-SO2CH2CH3): Positioned para to the methoxy group, this strong electron-withdrawing group significantly impacts the molecule's polarity and electronic distribution. It is a key pharmacophoric element in many of its derivatives, enhancing solubility in polar solvents and potentially participating in hydrogen bonding as an acceptor.[6]

Caption: 2D Molecular Structure of this compound.

Synthetic Landscape and Methodologies

While this compound is primarily an intermediate, its synthesis is foundational to its derivatives. The literature provides detailed synthetic routes for closely related, high-value compounds, from which a robust protocol for the parent acid can be inferred and understood. The synthesis of its amino-substituted analogue, 5-(ethylsulfonyl)-2-methoxyaniline, offers a validated template for constructing the core ethylsulfonyl-methoxyphenyl scaffold.[7]

Conceptual Synthetic Workflow

A logical and scalable synthesis strategy begins with a common starting material like 4-methoxybenzene-1-sulfonyl chloride, which can be prepared from anisole.[7] The workflow is designed to build the required functionality step-by-step, ensuring high purity and yield.

Caption: Conceptual workflow for the synthesis of the target compound.

Field-Proven Protocol: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

The following protocol, adapted from a published synthesis of a key derivative, demonstrates the practical steps for forming the ethylsulfonyl moiety on the methoxy-substituted ring.[7] This methodology is directly relevant for any researcher aiming to work with this chemical class.

Objective: To synthesize 5-(ethylsulfonyl)-2-methoxyaniline, a critical precursor for VEGFR2 inhibitors, from 4-methoxybenzene-1-sulfonyl chloride.[7]

Pillar of Trustworthiness: This multi-step synthesis avoids chromatographic purification, making it scalable and robust. Each intermediate is isolated and characterized before proceeding, ensuring a self-validating system where the purity of each step confirms the success of the previous one.

Step 1: Synthesis of Sodium 4-methoxybenzenesulfinate

-

Causality: The sulfonyl chloride is first reduced to a sodium sulfinate salt. This intermediate is a potent nucleophile, perfectly primed for the subsequent alkylation step to form the carbon-sulfur bond.

-

Procedure:

-

Dissolve sodium sulfite (Na2SO3) in water.

-

Add sodium bicarbonate (NaHCO3) to the solution.

-

Slowly add 4-methoxybenzene-1-sulfonyl chloride (1.0 equiv) to the stirred solution, maintaining the temperature below 40 °C.

-

Stir the reaction mixture at room temperature for several hours until TLC analysis confirms the consumption of the starting material.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the sodium sulfinate salt.

-

Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene

-

Causality: This is a standard S-alkylation reaction. The sulfinate anion displaces the iodide from ethyl iodide to form the stable ethyl sulfone.

-

Procedure:

-

Suspend the sodium 4-methoxybenzenesulfinate (1.0 equiv) in a suitable solvent like DMF.

-

Add ethyl iodide (1.1 equiv) to the suspension.

-

Heat the reaction mixture (e.g., to 80 °C) and stir for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain 1-(ethylsulfonyl)-4-methoxybenzene.

-

Step 3: Synthesis of 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene

-

Causality: A nitro group is introduced ortho to the methoxy group via electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, and the ethylsulfonyl group is a meta-director; the ortho position to the methoxy group is activated and sterically accessible. This nitro group will serve as a precursor to the amine.

-

Procedure:

-

Dissolve 1-(ethylsulfonyl)-4-methoxybenzene (1.0 equiv) in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated yellow solid is filtered, washed with water until neutral, and dried.

-

Step 4: Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

-

Causality: The nitro group is selectively reduced to an amine using catalytic hydrogenation. This is a clean and high-yielding transformation.

-

Procedure:

-

Dissolve the nitro compound (1.0 equiv) in ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a slightly elevated temperature (e.g., 34 °C).[7]

-

Monitor the reaction until completion (typically 24-48 hours).

-

Filter the mixture through a pad of celite or silica gel to remove the catalyst and evaporate the solvent to yield the final product, 5-(ethylsulfonyl)-2-methoxyaniline.[7]

-

Significance in Drug Development

The this compound scaffold is not just a synthetic intermediate but a validated pharmacophoric fragment. Its presence in advanced clinical candidates and approved drugs underscores its importance.

-

Precursor for Amisulpride: The aminated derivative, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, is a pivotal intermediate in the industrial synthesis of Amisulpride.[8][9] Amisulpride is an atypical antipsychotic agent used for the treatment of schizophrenia. The ethylsulfonyl moiety is crucial for the drug's receptor binding profile.

-

Fragment in Kinase Inhibitors: The 5-(ethylsulfonyl)-2-methoxyaniline fragment is integral to a class of powerful inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis (the formation of new blood vessels).[7] By inhibiting VEGFR2, these compounds can slow or stop tumor growth, and several such drugs are used clinically in cancer therapy.[7]

Caption: Role as a central intermediate for key pharmaceutical agents.

Conclusion

This compound is a compound of high strategic value for professionals in drug discovery and development. Its well-defined molecular structure and predictable physicochemical properties make it a reliable building block. A thorough understanding of its synthesis, particularly through methodologies validated for its close derivatives, empowers researchers to construct complex molecules with precision. Its established role as a precursor to essential medicines like Amisulpride and as a core fragment in targeted cancer therapies confirms its lasting importance in the pharmaceutical landscape.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-Methoxy-5-(ethylsulfonyl)benzoic acid | 4840-63-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4840-63-5|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. CAS 62140-67-4: Methyl 5-(ethylsulfonyl)-2-methoxybenzoate [cymitquimica.com]

- 7. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and a key parameter in drug development, influencing everything from formulation design to bioavailability. This guide provides a comprehensive technical overview of the solubility of 5-(Ethylsulfonyl)-2-methoxybenzoic acid. While specific experimental solubility data for this compound is not widely published, this document synthesizes information on its physicochemical properties, predicted solubility behavior based on structurally related molecules, and provides a detailed, field-proven protocol for its empirical determination. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to accurately assess the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability profile. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a viable dosage form.[1] this compound, a compound of interest in medicinal chemistry, possesses structural features—a carboxylic acid, a methoxy group, and an ethylsulfonyl group—that create a nuanced solubility profile. Understanding how this molecule interacts with various organic solvents is paramount for its progression through the development pipeline, from early-stage screening to final formulation. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, a preliminary analysis of its chemical structure is essential.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅S | --INVALID-LINK-- |

| Molar Mass | 244.26 g/mol | --INVALID-LINK-- |

| Melting Point | Not available | |

| pKa | Estimated to be acidic due to the carboxylic acid group. |

The molecule's structure suggests a degree of polarity conferred by the carboxylic acid, methoxy, and ethylsulfonyl groups. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[2]

-

Polar Protic Solvents (e.g., Alcohols): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol. This is supported by the high solubility of the structurally similar 4-methoxybenzoic acid in various alcohols.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar nature of the methoxy and ethylsulfonyl groups should facilitate dissolution in polar aprotic solvents. 4-methoxybenzoic acid is known to be soluble in acetone and ethyl acetate.[2]

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the functional groups, the solubility in non-polar hydrocarbon solvents is expected to be low.[2]

-

Aqueous Solubility: Aromatic sulfonic acids are generally water-soluble.[3] However, the overall hydrophobicity of the benzene ring and the ethyl group may limit its solubility in water. The carboxylic acid group will impart pH-dependent solubility, with increased solubility in alkaline conditions due to deprotonation.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][4] This protocol is considered the gold standard and is recommended by regulatory bodies.[5]

Principle

The shake-flask method establishes equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). An excess of solid is crucial to ensure that equilibrium is reached with the solid phase present.[1]

-

The exact amount of excess solid should be sufficient to be visible at the end of the experiment.

-

-

Equilibration:

-

Place the sealed containers in a constant temperature shaker or rotator. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications.[4]

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration of the solute in the solution remains constant.[4]

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed at the experimental temperature to permit the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant for analysis. To ensure that no undissolved solid is transferred, centrifugation or filtration using a chemically compatible syringe filter (e.g., PTFE) is highly recommended.[6]

-

-

Quantification of Solute Concentration:

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

Dilute the sample aliquot with the solvent as necessary to fall within the linear range of the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account.

-

The solubility is typically reported in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[4]

-

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is critical for the accurate quantification of this compound in the solubility samples.

Suggested HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis spectrophotometry of a standard solution. Aromatic rings typically have strong absorbance in the 230-280 nm range. |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method Validation

The chosen HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the analysis of this compound.[8]

Conclusion

While direct, published quantitative solubility data for this compound in a range of organic solvents is scarce, a combination of theoretical prediction based on its molecular structure and a robust experimental protocol provides a clear path to obtaining this critical information. The shake-flask method, coupled with a validated HPLC analytical procedure, represents the gold standard for generating reliable and reproducible solubility data. The insights gained from such studies are indispensable for guiding the formulation and development of drug candidates containing this and structurally related scaffolds.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. who.int [who.int]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. enamine.net [enamine.net]

- 7. fimm.valahia.ro [fimm.valahia.ro]

- 8. longdom.org [longdom.org]

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive overview of the determination of two critical physicochemical properties of 5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS No: 4840-63-5): its melting and boiling points. As a key intermediate in the synthesis of various pharmaceutical compounds, the precise characterization of its thermal behavior is paramount for process development, quality control, and regulatory compliance. This document delves into the theoretical underpinnings and practical methodologies for accurate measurement, emphasizing the causality behind experimental choices and the principles of self-validating protocols. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of these fundamental analytical procedures.

Introduction: The Significance of this compound

This compound is a sulfonyl-substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid, a methoxy group, and an ethylsulfonyl group, imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis. Notably, it serves as a crucial intermediate in the manufacture of certain active pharmaceutical ingredients (APIs).

The purity and identity of such intermediates are critical to the safety and efficacy of the final drug product. The melting point and boiling point are fundamental physical constants that serve as primary indicators of a compound's identity and purity. A sharp and defined melting range typically signifies a high degree of purity, whereas a depressed and broad melting range often indicates the presence of impurities.[1] The boiling point, similarly, is a characteristic property for volatile compounds.

This guide will provide a detailed exploration of the methods used to determine these properties for this compound, with a focus on best practices and the interpretation of results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides the foundational information required for its handling, processing, and analysis.

| Property | Value | Source(s) |

| CAS Number | 4840-63-5 | [2] |

| Molecular Formula | C₁₀H₁₂O₅S | |

| Molecular Weight | 244.27 g/mol | |

| Appearance | Solid | - |

| Melting Point | 124.0 - 125.5 °C | [2] |

| Predicted Boiling Point | 470.7 ± 45.0 °C | [2][3] |

Note: The boiling point is a predicted value. Experimental determination is recommended and discussed in the subsequent sections.

Determination of Melting Point: Methodologies and Rationale

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.

Capillary Melting Point Method

This traditional and widely used method provides a visual determination of the melting range. The choice of this method is often based on its simplicity, low cost, and the small amount of sample required.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a metal block heater. The apparatus must be equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating Rate: A critical parameter is the heating rate. An initial rapid heating can be used to approximate the melting point. However, for an accurate determination, the heating rate should be slow, typically 1-2 °C per minute, as the melting point is approached. A rapid heating rate can lead to an erroneously high and broad melting range because the temperature of the sample lags behind the temperature of the heating block.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1.0 °C).

To ensure the trustworthiness of the results, the following steps are essential:

-

Calibration: The thermometer or temperature sensor must be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[5][6]

-

Multiple Determinations: At least two separate determinations should be performed. Consistent results validate the measurement.

-

Mixed Melting Point: To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the sample is mixed with a known standard of this compound. If there is no depression in the melting point of the mixture, the identity of the sample is confirmed.[1]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is a highly sensitive and accurate method for determining melting points and other thermal transitions.[9]

As the sample is heated, it absorbs energy during the phase transition from solid to liquid. This endothermic process results in a detectable difference in heat flow compared to the inert reference material. The resulting peak in the DSC thermogram provides information about the melting point and the enthalpy of fusion. The choice of DSC is justified by its high precision, the small sample size required, and the wealth of information it provides beyond just the melting point, such as the heat of fusion and the presence of polymorphs.[10]

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable and inert atmosphere. The temperature program is set, including the starting and ending temperatures and the heating rate. A typical heating rate for melting point determination is 5-10 °C/min.

-

Data Acquisition and Analysis: The instrument records the heat flow as a function of temperature. The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting peak. The area under the peak is proportional to the enthalpy of fusion.

-

Instrument Calibration: The DSC instrument must be calibrated for both temperature and enthalpy using certified standards (e.g., indium, zinc).

-

Baseline Correction: A blank run (with empty pans) is performed to establish the baseline heat flow.

-

Heating Rate Variation: Performing the analysis at different heating rates can provide insights into the kinetics of the melting process.

Figure 1: Workflow for Melting Point Determination.

Determination of Boiling Point: Challenges and Approaches

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For this compound, a predicted boiling point of 470.7 ± 45.0 °C is available.[2][3] However, experimental determination is necessary for confirmation. A significant challenge in determining the boiling point of complex organic molecules is their potential for thermal decomposition at elevated temperatures.

Ebulliometric and Distillation Methods

Traditional methods like using an ebulliometer or distillation are suitable for stable liquids.[12] However, given the high predicted boiling point, these methods may not be appropriate for this compound without prior knowledge of its thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3] This technique is highly valuable for determining the thermal stability of a compound and can also be used to estimate the boiling point.[2][13]

As the sample is heated, it will eventually vaporize, leading to a significant loss of mass. The temperature at which this mass loss occurs provides an indication of the boiling point. More importantly, TGA can reveal if decomposition (an irreversible chemical change) occurs before or during boiling. This information is critical for selecting the appropriate method for boiling point determination.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas. The temperature is programmed to ramp up at a controlled rate (e.g., 10 °C/min) to a temperature beyond the predicted boiling point.

-

Data Acquisition and Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve will show a sharp drop in mass corresponding to vaporization. The onset temperature of this mass loss is related to the boiling point. If decomposition occurs, it will also be evident as a mass loss, often at a lower temperature than the expected boiling point.

Differential Scanning Calorimetry (DSC) under Pressure

While standard DSC is used for melting point, it can also be adapted for boiling point determination, especially when using sealed pans that can withstand the vapor pressure of the sample. The OECD guidelines for the testing of chemicals include DSC as a method for determining boiling points.[12][14]

Figure 2: Decision-Making Workflow for Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its physicochemical characterization, with significant implications for its use in pharmaceutical manufacturing. This guide has outlined both traditional and modern instrumental methods for these measurements. For the melting point, both the capillary method and DSC are reliable, with DSC offering higher precision and more comprehensive thermal data. For the boiling point, a preliminary assessment of thermal stability using TGA is strongly recommended due to the high predicted value. The choice of the final method for boiling point determination should be guided by the thermal stability profile of the compound. By following these validated protocols and understanding the rationale behind the experimental choices, researchers and scientists can ensure the generation of high-quality, reliable data that is essential for drug development and quality assurance.

References

- 1. athabascau.ca [athabascau.ca]

- 2. researchgate.net [researchgate.net]

- 3. etamu.edu [etamu.edu]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. pharmatimesofficial.com [pharmatimesofficial.com]

- 7. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry [cureffi.org]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 13. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. OECD 102 / 103 - Phytosafe [phytosafe.com]

Spectroscopic Data for 5-(Ethylsulfonyl)-2-methoxybenzoic acid (NMR, IR, MS)

A an in-depth technical guide or whitepaper on the core.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethylsulfonyl)-2-methoxybenzoic acid (CAS No. 4840-63-5) is a substituted aromatic carboxylic acid.[1][2][3][4][5][6] Its molecular structure, featuring a benzoic acid core with methoxy and ethylsulfonyl substituents, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application in research and development. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopic interpretation and data from closely related compounds.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 4840-63-5[4]

-

Molecular Formula: C₁₀H₁₂O₅S[2]

-

Molecular Weight: 244.26 g/mol [2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the ethyl group protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet | 3H |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | 3H |

| Ethyl (-CH₂CH₃) | 3.1 - 3.3 (CH₂) | Quartet | 2H |

| Ethyl (-CH₂CH₃) | 1.2 - 1.4 (CH₃) | Triplet | 3H |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature.

-

The three aromatic protons will likely appear as a complex multiplet in the downfield region due to the influence of the electron-withdrawing sulfonyl group and the electron-donating methoxy group.

-

The methoxy group protons will be a sharp singlet in the midfield region.

-

The ethyl group will show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-S) | 135 - 145 |

| Aromatic (C-H) | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 65 |

| Ethyl (-CH₂) | 45 - 55 |

| Ethyl (-CH₃) | 5 - 15 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons.

-

The aliphatic carbons of the methoxy and ethyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra, based on methodologies used for similar compounds.[7]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Use a proton-decoupled sequence.

-

Set the spectral width to approximately 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| S=O (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong |

| C-O (Ether) | 1200 - 1300 and 1000 - 1100 | Strong |

Interpretation:

-

The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding.

-

The C=O stretch of the carboxylic acid will be a strong, sharp peak.

-

The aromatic C=C stretches will appear as a series of medium-intensity peaks.

-

The S=O stretches of the sulfone group will give two strong absorption bands.

-

The C-O stretches of the ether and carboxylic acid will also be present.

Experimental Protocol for IR Spectroscopy

A common method for obtaining IR spectra of solid samples is using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 244.26) should be observed.

-

Major Fragmentation Peaks: Fragmentation of the molecular ion is expected to occur at the weaker bonds, such as the C-S bond and the C-O bonds.

Caption: Plausible fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids.[7]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to obtain a stable signal.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the ions.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive characterization of this compound. While the data presented is based on predicted values and analysis of related compounds, the provided protocols offer a solid foundation for the experimental determination and verification of these spectroscopic properties. This information is essential for researchers and scientists working with this compound, ensuring its identity and purity in various applications.

References

- 1. 4840-63-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Methoxy-5-(ethylsulfonyl)benzoic acid | CAS: 4840-63-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. chembk.com [chembk.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Methoxy-5-(ethylsulfonyl)benzoic acid | 4840-63-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid and its Crucial Role as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the synthesis, history, and significance of a key chemical entity in modern pharmaceutical manufacturing. While the topic specified is 5-(Ethylsulfonyl)-2-methoxybenzoic acid, the vast body of scientific and patent literature points to a closely related and more impactful compound: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid . This substituted benzoic acid derivative is a critical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride.[1][2][3] This guide will primarily focus on the discovery and history of this vital amino-substituted compound, as its development is intrinsically linked to the production of Amisulpride. We will explore the various synthetic pathways, providing detailed protocols and insights into the chemical principles that underpin these processes.

History and Significance

The history of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is not one of a standalone therapeutic agent's discovery, but rather a story of enabling the creation of another. Its development is a direct consequence of the quest for efficient and scalable synthetic routes to Amisulpride. Amisulpride, a selective dopamine D2/D3 receptor antagonist, is utilized in the treatment of schizophrenia and other psychotic disorders.[3][4] The demand for high-purity Amisulpride necessitated the development of reliable methods for producing its key precursors, with 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid being paramount among them.[2]

The core structure of this intermediate, featuring a benzoic acid, a methoxy group, an ethylsulfonyl group, and an amino group, provides the necessary functionalities for its subsequent conversion to Amisulpride. The presence and positioning of these groups are crucial for the final drug's pharmacological activity.

Synthetic Methodologies

Several synthetic routes for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid have been developed, each with its own set of advantages and challenges concerning yield, purity, cost-effectiveness, and scalability for industrial production. The primary approaches documented in scientific literature and patents are outlined below.

Method 1: Oxidation of a Thioether Precursor

A prevalent and industrially applied method involves the oxidation of a thioether precursor, typically methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.[2][5] This process is valued for its efficiency and the high purity of the final product.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is chosen as it already contains the core aromatic structure with the amino and methoxy groups correctly positioned. The ethylthio group is a readily oxidizable precursor to the desired ethylsulfonyl group.

-

Oxidizing Agent: Hydrogen peroxide is a common choice due to its effectiveness, relatively low cost, and environmentally benign byproduct (water).

-

Catalyst: Sodium tungstate is employed as a catalyst to facilitate the oxidation of the sulfide to a sulfone, enhancing the reaction rate and efficiency.[2][5]

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved using a strong base like sodium hydroxide, followed by acidification to precipitate the product.[2][5]

Experimental Protocol:

-

Oxidation:

-

Dissolve methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in a suitable solvent such as isopropanol.[5]

-

Add a catalytic amount of sodium tungstate.[5]

-

Slowly add 30% hydrogen peroxide to the mixture at ambient temperature.[5]

-

Heat the reaction mixture to 40-45°C and stir for 3-4 hours.[5]

-

Cool the mixture to 5-10°C.[5]

-

Quench the reaction by adding a 5% sodium thiosulfate solution to decompose any excess hydrogen peroxide, yielding methyl 4-amino-5-ethylsulfonylbenzoate.[5]

-

-

Hydrolysis:

-

To the in-situ generated methyl 4-amino-5-ethylsulfonylbenzoate, add a solution of sodium hydroxide.[5]

-

Warm the mixture to 60-65°C and stir for 2-3 hours to facilitate the hydrolysis of the ester.[5]

-

Upon completion, cool the reaction mixture.

-

Adjust the pH to 4.0-4.5 with dilute hydrochloric acid to precipitate the 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.[5]

-

Isolate the product by filtration, wash with water, and dry.

-

Workflow Diagram:

References

- 1. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-(Ethylsulfonyl)-2-methoxybenzoic Acid: A Core Moiety in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 5-(Ethylsulfonyl)-2-methoxybenzoic acid, a key chemical intermediate whose structural motifs are integral to the development of significant pharmaceutical agents. While not a therapeutic agent itself, its unique combination of an ethylsulfonyl group and a methoxybenzoic acid scaffold makes it a valuable building block in medicinal chemistry. This document will delve into its physicochemical properties, a proposed synthetic route based on established chemical principles, and its pivotal role in the synthesis of high-value active pharmaceutical ingredients (APIs).

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS Registry Number 4840-63-5, is a substituted benzoic acid derivative.[1] The presence of a strong electron-withdrawing ethylsulfonyl group and an electron-donating methoxy group on the aromatic ring creates a unique electronic environment that influences its reactivity and the properties of its downstream derivatives.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Registry Number | 4840-63-5 | [1] |

| Molecular Formula | C₁₀H₁₂O₅S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| Melting Point | 124.0-125.5 °C | [1] |

| Synonyms | 2-Methoxy-5-(ethylsulfonyl)benzoic acid, 5-(Ethylsulfonyl)-o-anisic acid |

Proposed Synthesis of this compound

While direct, peer-reviewed synthesis routes for this compound are not extensively published, a highly plausible and industrially scalable synthesis can be inferred from the well-documented production of its analogues, particularly 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The cornerstone of this proposed synthesis is the oxidation of a thioether precursor, a common and efficient method for forming sulfones.

The proposed two-step synthesis starts from 2-methoxy-5-(ethylthio)benzoic acid.

References

The Emergent Therapeutic Potential of 5-(Ethylsulfonyl)-2-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: A New Frontier in Targeted Therapy

In the landscape of modern drug discovery, the pursuit of novel molecular entities with high efficacy and target specificity is paramount. Among the myriad of scaffolds under investigation, derivatives of 5-(Ethylsulfonyl)-2-methoxybenzoic acid have emerged as a promising class of compounds with significant biological activity. This technical guide provides an in-depth exploration of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Our focus is to bridge the gap between synthetic chemistry and clinical application, providing a roadmap for the continued development of this compelling class of molecules.

The Core Moiety: Understanding the Pharmacological Significance

The this compound scaffold is a key pharmacophoric fragment found in a multitude of biologically active compounds.[1] Its structural features, particularly the ethylsulfonyl and methoxy groups, play a crucial role in the interaction of these molecules with their biological targets. The presence of 5-(Ethylsulfonyl)-2-methoxyaniline as a precursor in over 130 biologically active compounds, with a significant majority (112) demonstrating antitumor properties, underscores the importance of this chemical framework.[1] These derivatives have shown a broad spectrum of activity, functioning as inhibitors of key enzymes and receptors implicated in various pathologies, including cancer, cardiovascular diseases, and inflammatory conditions.[1]

Mechanism of Action: Targeting Key Signaling Cascades

The primary mechanism through which this compound derivatives exert their biological effects is through the inhibition of protein kinases. These enzymes are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Inhibition of Angiogenesis through VEGFR-2 Blockade

A significant body of research has focused on the role of these derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells.

One of the most promising compounds in this class is N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ), which has demonstrated a half-maximal inhibitory concentration (IC50) of 22 nM against VEGFR-2.[1] The potent anti-angiogenic activity of these compounds makes them highly attractive candidates for cancer therapy.

The VEGFR-2 signaling pathway is a complex cascade of events initiated by the binding of VEGF. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues, which in turn activate multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, ultimately promoting cell proliferation and survival.[2]

VEGFR-2 Signaling Pathway and Point of Inhibition.

Dual Inhibition of VEGFR-2 and EGFR

Recent studies have expanded the therapeutic potential of this class of compounds by demonstrating dual inhibitory activity against both VEGFR-2 and Epidermal Growth Factor Receptor (EGFR). EGFR is another receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers. The ability to simultaneously target both VEGFR-2 and EGFR offers a multi-pronged attack on tumor growth, addressing both angiogenesis and cancer cell proliferation directly. A novel series of 5-ethylsulfonyl-indazole-3-carboxamides has been synthesized and shown to be potent dual inhibitors of both kinases.[3][4]

Quantitative Biological Data

The following table summarizes the in vitro biological activities of representative this compound derivatives against various cancer cell lines and kinases.

| Compound ID | Derivative Class | Target(s) | Assay | Cell Line | IC50 (nM) | Reference |

| AAZ | N-phenyloxazol-2-amine | VEGFR-2 | Enzymatic | - | 22 | [1] |

| 8g | Indazole-3-carboxamide | VEGFR-2, EGFR | Cell Proliferation | HCT-116 | 24 | [3][5] |

| Cell Proliferation | MCF-7 | 28 | [3][5] | |||

| Kinase Inhibition | VEGFR-2 | 18 | [3] | |||

| Kinase Inhibition | EGFR | 35 | [3] | |||

| 8h | Indazole-3-carboxamide | VEGFR-2, EGFR | Cell Proliferation | HCT-116 | 23 | [3][5] |

| Cell Proliferation | MCF-7 | 25 | [3][5] | |||

| Kinase Inhibition | VEGFR-2 | 15 | [3] | |||

| Kinase Inhibition | EGFR | 29 | [3] |

Experimental Protocols

The evaluation of this compound derivatives necessitates robust and reproducible experimental protocols. The following are standard methodologies for assessing their biological activity.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by the test compound leads to a decrease in the phosphorylation signal, which can be detected using various methods, such as fluorescence, luminescence, or radioactivity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In a microplate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add a solution of ATP and the kinase substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent and a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a VEGFR-2 Kinase Inhibition Assay.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of a compound on the proliferation of cancer cells.

Principle: Cancer cells are cultured in the presence of the test compound, and the number of viable cells is quantified after a specific incubation period. A reduction in cell number compared to an untreated control indicates an anti-proliferative effect.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percent of viable cells relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for the entire class of this compound derivatives is still evolving, preliminary findings from the indazole-3-carboxamide series provide valuable insights. The nature and position of substituents on the carboxamide moiety significantly influence the inhibitory potency against both VEGFR-2 and EGFR. Further exploration of different heterocyclic and aromatic substitutions on the core scaffold is a promising avenue for optimizing the activity and selectivity of these compounds. The ethylsulfonyl and methoxy groups on the benzoic acid ring are considered crucial for maintaining potent inhibitory activity, likely through key interactions within the kinase ATP-binding pocket.

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel targeted therapies. The demonstrated potent inhibition of VEGFR-2 and the potential for dual inhibition of other key kinases like EGFR highlight the versatility of this chemical class. Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy in preclinical in vivo models. The continued investigation of these compounds holds significant promise for the development of next-generation treatments for cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

5-(Ethylsulfonyl)-2-methoxybenzoic Acid: A Strategic Precursor in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Ethylsulfonyl)-2-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid for amide coupling, a methoxy group influencing electronic properties, and an ethylsulfonyl moiety, makes it a strategic precursor in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its pivotal role in the production of significant therapeutic molecules, most notably the atypical antipsychotic drug amisulpride. Detailed synthetic protocols, mechanistic insights, and process optimization strategies are discussed to provide a practical resource for scientists engaged in pharmaceutical research and development.

Introduction: The Molecular Architecture and Significance

This compound (CAS RN: 4840-63-5) is a substituted benzoic acid derivative whose value in organic synthesis is derived from its specific arrangement of functional groups.[1] The electron-withdrawing ethylsulfonyl group and the electron-donating methoxy group create a unique electronic environment on the aromatic ring, influencing the reactivity of the carboxylic acid and providing points for further molecular elaboration.

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its structure is particularly important in the development of drugs targeting the central nervous system. The most prominent application is in the synthesis of amisulpride, an atypical antipsychotic and antiemetic agent.[2][3][4] The structural elements of this compound are integral to the pharmacological activity of the final drug molecule.[3]

1.1. Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective use in the laboratory and in scaled-up manufacturing processes.

| Property | Value | Source |

| CAS Registry Number | 4840-63-5 | --INVALID-LINK-- |

| Molecular Formula | C10H12O5S | --INVALID-LINK-- |

| Molecular Weight | 244.27 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[5] |

| Melting Point | 124.0-125.5 °C | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents | --INVALID-LINK--[6] |